molecular formula C21H18Cl2N2O4S B12364898 Hsd17B13-IN-31

Hsd17B13-IN-31

Cat. No.: B12364898
M. Wt: 465.3 g/mol
InChI Key: BBQAVEMXEWSFJD-UHFFFAOYSA-N
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Description

Hsd17B13-IN-31 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by compounds like this compound offers potential therapeutic benefits for treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against HSD17B13 .

Mechanism of Action

Hsd17B13-IN-31 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and lipids, and its inhibition leads to a reduction in lipid droplet formation and accumulation in hepatocytes. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions. This inhibition disrupts the pathways involved in lipid metabolism, thereby reducing the progression of liver diseases .

Comparison with Similar Compounds

Hsd17B13-IN-31 is compared with other similar compounds, such as BI-3231, which is another potent and selective inhibitor of HSD17B13. While both compounds share similar inhibitory mechanisms, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Other similar compounds include various derivatives of HSD17B13 inhibitors that have been developed to enhance their therapeutic potential .

Conclusion

This compound represents a promising compound in the field of liver disease research, offering potential therapeutic benefits for conditions like NAFLD and NASH. Its synthesis, chemical reactions, and applications in scientific research highlight its significance as a valuable tool for understanding and treating metabolic disorders.

Properties

Molecular Formula

C21H18Cl2N2O4S

Molecular Weight

465.3 g/mol

IUPAC Name

3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)6-8-24-21(28)19-16(7-9-30-19)25-20(27)13-10-14(22)18(26)15(23)11-13/h2-5,7,9-11,26H,6,8H2,1H3,(H,24,28)(H,25,27)

InChI Key

BBQAVEMXEWSFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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